molecular formula C10H18ClNO2 B1434536 Ethyl quinuclidine-4-carboxylate hydrochloride CAS No. 22766-67-2

Ethyl quinuclidine-4-carboxylate hydrochloride

Cat. No.: B1434536
CAS No.: 22766-67-2
M. Wt: 219.71 g/mol
InChI Key: LDGRWAASJLSZMG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl quinuclidine-4-carboxylate hydrochloride involves the esterification of quinuclidine-4-carboxylic acid with ethanol in the presence of a suitable acid catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions typically include:

    Temperature: Room temperature to reflux

    Catalyst: Acid catalyst such as sulfuric acid or hydrochloric acid

    Solvent: Ethanol

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or continuous reactors: for the esterification process

    Purification steps: such as crystallization or recrystallization to obtain the pure hydrochloride salt

    Quality control measures: to ensure the purity and consistency of the product

Chemical Reactions Analysis

Types of Reactions: Ethyl quinuclidine-4-carboxylate hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The ester group can be substituted with other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed to form quinuclidine-4-carboxylic acid.

    Reduction: The ester group can be reduced to the corresponding alcohol.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Reactions: Various substituted quinuclidine derivatives.

    Hydrolysis: Quinuclidine-4-carboxylic acid.

    Reduction: Quinuclidine-4-methanol.

Scientific Research Applications

Ethyl quinuclidine-4-carboxylate hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl quinuclidine-4-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethyl quinuclidine-4-carboxylate hydrochloride can be compared with other similar compounds, such as:

    Quinuclidine-4-carboxylic acid: The parent acid form of the compound.

    Quinuclidine-4-methanol: The reduced form of the ester group.

    Aminoquinuclidine derivatives: Compounds synthesized using this compound as a reagent.

Uniqueness: this compound is unique due to its specific ester group, which allows for various chemical modifications and applications in organic synthesis. Its hydrochloride salt form enhances its solubility and stability, making it a valuable reagent in both research and industrial settings.

Properties

IUPAC Name

ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2.ClH/c1-2-13-9(12)10-3-6-11(7-4-10)8-5-10;/h2-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDGRWAASJLSZMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CCN(CC1)CC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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